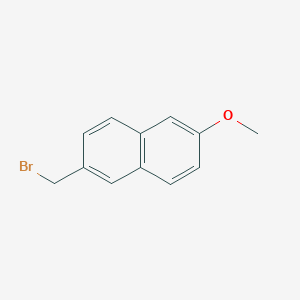

2-(Bromomethyl)-6-methoxynaphthalene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(bromomethyl)-6-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BrO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDQUQKLPHTYIPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C=C(C=C2)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40434587 | |

| Record name | 2-bromomethyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73022-40-9 | |

| Record name | 2-bromomethyl-6-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40434587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(Bromomethyl)-6-methoxynaphthalene. The information is curated for professionals in chemical research and pharmaceutical development, with a focus on delivering precise, actionable data.

Core Chemical Properties

This compound is a substituted naphthalene derivative. Its structure features a reactive bromomethyl group at the 2-position and a methoxy group at the 6-position, making it a valuable intermediate in organic synthesis. The benzylic bromide is a potent electrophilic site, rendering the molecule an excellent alkylating agent.

The key physicochemical properties of this compound are summarized in the table below. Note that experimental values for properties like melting and boiling points are not consistently reported in publicly available literature; therefore, computed data are provided where applicable.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 73022-40-9 | [1][2][3] |

| Molecular Formula | C₁₂H₁₁BrO | [1][2] |

| Molecular Weight | 251.12 g/mol | [1][2] |

| Appearance | White to off-white solid (inferred) | |

| XLogP3 (Computed) | 3.7 | [1] |

| Topological Polar Surface Area (TPSA) | 9.23 Ų | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Reactivity, Stability, and Handling

Reactivity: The primary mode of reactivity for this compound stems from the benzylic bromide. This functional group makes the compound an effective electrophile for S_N2 reactions. It readily reacts with a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This reactivity is central to its utility as a synthetic building block.

Stability and Storage: As a reactive alkylating agent, this compound should be handled with care. It is sensitive to moisture, which can cause hydrolysis of the bromide to the corresponding alcohol. It is also incompatible with strong bases, which can promote elimination reactions, and strong oxidizing agents.[4] For long-term stability, the compound should be stored in a cool (2-8°C), dry, and dark environment under an inert atmosphere.[2]

Handling: Due to its nature as a lachrymator and irritant, all handling should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

References

An In-depth Technical Guide to the Synthesis of 2-(Bromomethyl)-6-methoxynaphthalene from 2-Bromo-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust, multi-step synthetic pathway for the preparation of 2-(bromomethyl)-6-methoxynaphthalene, a crucial building block in the synthesis of various pharmaceutical compounds. The synthesis commences with the readily available starting material, 2-bromo-6-methoxynaphthalene, and proceeds through a three-step sequence involving formylation, reduction, and subsequent bromination.

While a direct bromomethylation of 2-bromo-6-methoxynaphthalene is not prominently documented, this guide provides a well-established alternative route, ensuring a reliable and reproducible synthesis. Each step is accompanied by detailed experimental protocols, quantitative data, and a logical workflow diagram to facilitate seamless execution in a laboratory setting.

Synthetic Strategy Overview

The conversion of 2-bromo-6-methoxynaphthalene to this compound is achieved through the following three key transformations:

-

Formylation: Introduction of a formyl group (-CHO) onto the naphthalene scaffold via the Vilsmeier-Haack reaction.

-

Reduction: Selective reduction of the formyl group to a primary alcohol (-CH₂OH).

-

Bromination: Conversion of the hydroxymethyl group to the target bromomethyl group (-CH₂Br).

This strategic approach allows for controlled functionalization and high-purity isolation of the desired product.

Experimental Protocols and Data

Step 1: Formylation of 2-Bromo-6-methoxynaphthalene

The initial step involves the introduction of a formyl group to the naphthalene ring system. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic compounds like methoxynaphthalenes. The methoxy group at the 6-position activates the naphthalene ring, directing the electrophilic substitution.

Reaction: Vilsmeier-Haack Formylation

| Parameter | Value |

| Reactant | 2-Bromo-6-methoxynaphthalene |

| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Temperature | 0 °C to 80 °C (typical) |

| Reaction Time | 5 - 6 hours (typical) |

| Product | 6-Bromo-2-methoxy-naphthalene-x-carbaldehyde |

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, N,N-dimethylformamide (DMF) is cooled to 0 °C.

-

Phosphorus oxychloride (POCl₃) is added dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature is maintained below 5 °C during the addition.

-

A solution of 2-bromo-6-methoxynaphthalene in DMF is then added dropwise to the freshly prepared Vilsmeier reagent.

-

After the addition is complete, the reaction mixture is gradually warmed to a specified temperature (e.g., 80 °C) and stirred for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[1]

-

The reaction mixture is then cooled and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide or sodium acetate.

-

The precipitated product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Note on Regioselectivity: The Vilsmeier-Haack reaction on substituted naphthalenes is directed by the electronic effects of the substituents. The methoxy group is a strong activating group and directs ortho- and para- to itself. The bromine atom is a deactivating group but is also an ortho-, para- director. In this case, the formylation is expected to occur at a position activated by the methoxy group.

Step 2: Reduction of the Formyl Group

The second step involves the selective reduction of the newly introduced aldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and efficient reducing agent for this transformation, offering high chemoselectivity.

Reaction: Aldehyde Reduction

| Parameter | Value |

| Reactant | 6-Bromo-2-methoxy-naphthalene-x-carbaldehyde |

| Reagent | Sodium borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 1 - 2 hours (typical) |

| Product | (6-Bromo-2-methoxy-naphthalen-x-yl)methanol |

Experimental Protocol:

-

The formylated naphthalene derivative is dissolved in a suitable alcohol, such as methanol or ethanol, in a round-bottom flask.

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium borohydride (NaBH₄) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0 °C for a period and then allowed to warm to room temperature. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction is quenched by the careful addition of water or dilute acid.

-

The solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired alcohol. The product can be purified further by column chromatography or recrystallization if necessary.

Step 3: Bromination of the Hydroxymethyl Group

The final step is the conversion of the primary alcohol to the target bromomethyl compound. Phosphorus tribromide (PBr₃) is a common and effective reagent for this transformation.

Reaction: Alcohol Bromination

| Parameter | Value |

| Reactant | (6-Bromo-2-methoxy-naphthalen-x-yl)methanol |

| Reagent | Phosphorus tribromide (PBr₃) |

| Solvent | Toluene or Benzene |

| Reaction Temperature | 0 °C to 55 °C |

| Reaction Time | 1 - 6 hours |

| Product | x-Bromo-2-(bromomethyl)-6-methoxynaphthalene |

Experimental Protocol:

-

The hydroxymethylnaphthalene derivative is dissolved in an anhydrous solvent such as toluene or benzene in a round-bottom flask under a nitrogen atmosphere. Pyridine can be added to the reaction mixture.

-

The solution is cooled to 0 °C.

-

Phosphorus tribromide (PBr₃) is added dropwise to the stirred solution.

-

After the addition, the reaction mixture is allowed to warm to room temperature or heated to a specific temperature (e.g., 55 °C) and stirred for a designated time, with the reaction progress monitored by TLC.

-

Once the reaction is complete, the mixture is carefully poured onto ice-water.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with a saturated solution of sodium bicarbonate and then with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The final product, this compound, can be purified by flash chromatography or recrystallization.

Logical Workflow Diagram

The following diagram illustrates the synthetic pathway from 2-bromo-6-methoxynaphthalene to this compound.

Caption: Synthetic pathway for this compound.

This comprehensive guide provides the necessary details for the successful synthesis of this compound. Researchers are advised to consult relevant safety data sheets (SDS) for all chemicals and to perform the reactions in a well-ventilated fume hood.

References

A Technical Guide to the Solubility of 2-(Bromomethyl)-6-methoxynaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-(Bromomethyl)-6-methoxynaphthalene, a key intermediate in organic synthesis. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for researchers to determine its solubility in various organic solvents. It outlines theoretical considerations, including Hansen Solubility Parameters for preliminary solvent screening, and details established experimental protocols for accurate solubility measurement. Methodologies covered include the gravimetric method, UV/Vis spectroscopy, and High-Performance Liquid Chromatography (HPLC). This guide aims to equip researchers with the necessary tools to generate reliable solubility data, crucial for process development, reaction optimization, and formulation in drug discovery and materials science.

Introduction

This compound is a naphthalene derivative of significant interest as a building block in the synthesis of bioactive molecules and functional materials. Its utility in chemical reactions is intrinsically linked to its solubility in organic solvents, which governs reaction kinetics, mass transfer, and product purification. A thorough understanding of its solubility profile is therefore paramount for optimizing synthetic routes and developing robust manufacturing processes.

This whitepaper serves as an in-depth technical resource for scientists and researchers. In the absence of established quantitative solubility data in peer-reviewed literature or chemical databases, this guide provides a systematic approach to both predict and experimentally determine the solubility of this compound.

Theoretical Framework: Predicting Solubility

A preliminary assessment of suitable solvents can be achieved through theoretical models, which can save considerable time and resources in experimental screening. The principle of "like dissolves like" provides a qualitative starting point, suggesting that non-polar or moderately polar solvents are likely candidates for dissolving the largely non-polar this compound molecule.

For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool. The total Hildebrand solubility parameter is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[1] The fundamental concept is that substances with similar HSP values are likely to be miscible.[2]

Table 1: Hansen Solubility Parameters for Selected Organic Solvents [3]

| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| n-Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Diethyl Ether | 14.5 | 2.9 | 5.1 |

| Chloroform | 17.8 | 3.1 | 5.7 |

| Dichloromethane | 18.2 | 6.3 | 6.1 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 |

| Isopropanol | 15.8 | 6.1 | 16.4 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Methanol | 15.1 | 12.3 | 22.3 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 |

Note: The HSP for this compound are not experimentally determined. However, based on its structure being a substituted naphthalene, its parameters can be approximated. Naphthalene has HSP values of approximately δD = 19.5, δP = 2.4, δH = 5.8 MPa½. The addition of the bromomethyl and methoxy groups will slightly alter these values.

A logical workflow for solvent selection and solubility determination is presented below.

Caption: Workflow for Solvent Selection and Solubility Determination.

Experimental Protocols for Solubility Determination

Given the lack of pre-existing data, this section provides detailed, generalized experimental protocols that can be adapted to determine the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining solubility.[4][5] It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker, magnetic stirrer, or rotator. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by filtration through a syringe filter (ensure the filter material is compatible with the solvent) or by centrifugation. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

-

Analysis: Accurately transfer a known volume or mass of the clear saturated solution to a pre-weighed container. Evaporate the solvent under reduced pressure or in a fume hood.

-

Quantification: Weigh the container with the dried solute. The difference in mass gives the amount of dissolved this compound.

-

Calculation: Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

Caption: Experimental Workflow for the Gravimetric Method.

UV/Vis Spectroscopy Method

This method is suitable if this compound has a distinct chromophore that absorbs in the UV/Visible range. It relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the analyte.[6]

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan it using a UV/Vis spectrophotometer to determine the λmax.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of the compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (Section 3.1, steps 1 and 2).

-

Phase Separation and Dilution: Separate the solid and liquid phases (Section 3.1, step 3). Accurately dilute a known volume of the clear saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.

-

Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[7][8]

Methodology:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength (e.g., UV detector set at the λmax).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system. Construct a calibration curve by plotting the peak area against the concentration.

-

Saturated Solution Preparation and Equilibration: Prepare a saturated solution as described in the gravimetric method (Section 3.1, steps 1 and 2).

-

Phase Separation and Dilution: Separate the solid and liquid phases (Section 3.1, step 3). Accurately dilute a known volume of the clear saturated solution with the mobile phase or a suitable solvent to bring the concentration within the linear range of the calibration curve.

-

Sample Analysis: Inject the diluted sample into the HPLC system and record the chromatogram.

-

Concentration Determination: Determine the concentration of the diluted sample from the calibration curve using the peak area.

-

Solubility Calculation: Calculate the concentration of the original saturated solution by applying the dilution factor.

Data Presentation

As experimental data is generated, it should be compiled into a structured format for easy comparison and analysis.

Table 2: Template for Reporting Solubility Data of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

| e.g., Toluene | 25 | [Experimental Value] | [Calculated Value] | e.g., Gravimetric |

| e.g., Acetone | 25 | [Experimental Value] | [Calculated Value] | e.g., HPLC |

| ... | ... | ... | ... | ... |

Conclusion

References

- 1. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 2. environmentalorganicchemistry.ethz.ch [environmentalorganicchemistry.ethz.ch]

- 3. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. rootspress.org [rootspress.org]

- 7. pharmaguru.co [pharmaguru.co]

- 8. researchgate.net [researchgate.net]

Spectral Data Analysis of 2-(Bromomethyl)-6-methoxynaphthalene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectral data for the compound 2-(Bromomethyl)-6-methoxynaphthalene. Due to the limited availability of directly published complete experimental spectra, this document focuses on the synthetic route to obtain the compound, which is a crucial first step for its characterization. The guide details a documented synthetic protocol and outlines the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data based on the chemical structure. This information is invaluable for researchers in organic synthesis and drug development who may be working with this or related compounds.

Synthesis of this compound

The primary route for the synthesis of this compound involves the bromination of 2-methoxy-6-methylnaphthalene. The following protocol is based on established synthetic methods.

Experimental Protocol: Synthesis

A solution of 2-methoxy-6-methylnaphthalene (1 equivalent) in a suitable solvent such as carbon tetrachloride is treated with N-bromosuccinimide (NBS) (1.1 equivalents). The reaction is initiated by the addition of a radical initiator, for example, benzoyl peroxide (0.05 equivalents). The mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethyl acetate mixture, to yield pure this compound.

Expected Spectral Data

The following sections detail the anticipated spectral characteristics of this compound based on its molecular structure. These predictions are derived from established principles of organic spectroscopy and provide a benchmark for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to be characterized by signals in both the aromatic and aliphatic regions.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 7.2 | Multiplet | 6H | Aromatic Protons (Naphthyl) |

| ~ 4.7 | Singlet | 2H | CH₂-Br |

| ~ 3.9 | Singlet | 3H | O-CH₃ |

¹³C NMR (Carbon NMR): The carbon-13 NMR spectrum will show distinct signals for the naphthalene core, the bromomethyl group, and the methoxy group.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 158 | C-OCH₃ (Aromatic) |

| ~ 135 - 110 | Aromatic Carbons (Naphthyl) |

| ~ 55 | O-CH₃ |

| ~ 33 | CH₂-Br |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Frequency (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2950 - 2850 | C-H Stretch | Aliphatic (CH₂ and CH₃) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1250 - 1000 | C-O Stretch | Aryl Ether |

| 700 - 600 | C-Br Stretch | Alkyl Halide |

Mass Spectrometry (MS)

The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z Value | Interpretation |

| 250/252 | Molecular Ion Peak [M]⁺ and [M+2]⁺ (due to ⁷⁹Br and ⁸¹Br isotopes) |

| 171 | [M - Br]⁺ |

| 156 | [M - Br - CH₃]⁺ |

| 128 | [M - Br - CH₃ - CO]⁺ or Naphthalene fragment |

Visualizing the Synthesis

The following diagram illustrates the synthetic workflow for the preparation of this compound.

Caption: Synthetic pathway for this compound.

Conclusion

2-(Bromomethyl)-6-methoxynaphthalene: A Versatile Fluorescent Building Block for Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-6-methoxynaphthalene is a key reagent in the field of fluorescence labeling and analysis. Its naphthalene core provides intrinsic fluorescence, while the reactive bromomethyl group allows for covalent attachment to a variety of molecules, particularly those containing carboxylic acid functionalities. This makes it an invaluable tool for researchers in biochemistry, cell biology, and pharmaceutical development for the sensitive detection and quantification of biomolecules such as fatty acids and other metabolites. This technical guide provides a comprehensive overview of the synthesis, photophysical properties, and applications of this compound as a fluorescent building block.

Core Properties and Synthesis

This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The methoxy group at the 6-position and the bromomethyl group at the 2-position are key to its utility. The methoxynaphthalene moiety forms the fluorophore, the part of the molecule responsible for its fluorescent properties. The bromomethyl group provides a reactive site for covalently labeling molecules of interest.

The synthesis of this compound can be achieved through the bromination of 2-methyl-6-methoxynaphthalene. A common method involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.

Photophysical Properties

While specific quantitative photophysical data for this compound is not extensively documented in publicly available literature, the properties of the core 6-methoxynaphthalene fluorophore can be inferred from related compounds. Naphthalene derivatives are known for their strong fluorescence and photostability.[1] The photophysical properties of molecules are influenced by their chemical environment, including the solvent.[2] For instance, the fluorescence quantum yields and lifetimes of similar fluorescent dyes have been shown to vary with solvent polarity and viscosity.[2]

For practical applications, it is crucial to experimentally determine the specific excitation and emission maxima, quantum yield, and fluorescence lifetime of the derivatized analyte in the solvent system being used for analysis. Based on data from structurally related naphthalene derivatives, the excitation is expected to be in the ultraviolet (UV) range, with emission in the blue-violet region of the spectrum.

Table 1: Physicochemical Properties of this compound and Related Precursors

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | C₁₂H₁₁BrO | 251.12 | Not Reported |

| 2-Methyl-6-methoxynaphthalene | C₁₂H₁₂O | 172.22 | 70-73 |

| 2-Bromo-6-methoxynaphthalene | C₁₁H₉BrO | 237.09 | 107-109 |

Experimental Protocols

Synthesis of this compound

A common synthetic route involves the radical bromination of 2-methyl-6-methoxynaphthalene.[3]

Materials:

-

2-Methyl-6-methoxynaphthalene

-

N-Bromosuccinimide (NBS)

-

Azoisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Dissolve 2-methyl-6-methoxynaphthalene in dry carbon tetrachloride in a round-bottom flask under an inert atmosphere.

-

Add a catalytic amount of AIBN or BPO to the solution.

-

In a separate flask, prepare a slurry of N-bromosuccinimide in dry carbon tetrachloride.

-

Heat the solution of 2-methyl-6-methoxynaphthalene to reflux.

-

Slowly add the NBS slurry to the refluxing solution over a period of several hours.

-

Continue to reflux the mixture for an additional 30 minutes after the addition is complete.

-

Cool the reaction mixture to room temperature.

-

Filter off the succinimide byproduct and wash it with a small amount of carbon tetrachloride.

-

Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization.

Fluorescent Labeling of Carboxylic Acids (e.g., Fatty Acids)

This protocol is a general guideline for the derivatization of carboxylic acids with this compound for HPLC analysis with fluorescence detection. Optimization of reaction conditions may be necessary for specific applications.

Materials:

-

Sample containing carboxylic acids (e.g., fatty acid extract)

-

This compound

-

Aprotic solvent (e.g., acetonitrile, acetone)

-

Crown ether catalyst (e.g., 18-crown-6)

-

Potassium carbonate (K₂CO₃) or other non-nucleophilic base

-

HPLC-grade solvents for mobile phase

Procedure:

-

Sample Preparation: Dissolve the dried sample containing carboxylic acids in a suitable volume of aprotic solvent.

-

Derivatization Reaction:

-

To the sample solution, add a molar excess of this compound.

-

Add a catalytic amount of 18-crown-6 and a small amount of potassium carbonate.

-

Seal the reaction vial and heat at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes). The optimal temperature and time should be determined experimentally.

-

-

Reaction Quenching and Sample Preparation for HPLC:

-

After cooling to room temperature, the reaction can be quenched by adding a small amount of a weak acid (e.g., acetic acid).

-

Filter the solution to remove any solids.

-

The resulting solution containing the fluorescently labeled carboxylic acids can be directly injected into the HPLC system or diluted with the mobile phase as needed.

-

Applications in Research and Drug Development

The primary application of this compound is as a pre-column derivatization reagent for the analysis of carboxylic acids by high-performance liquid chromatography (HPLC) with fluorescence detection.[4][5][6] This technique offers high sensitivity and selectivity, making it suitable for the analysis of low-abundance fatty acids and other carboxylic acid-containing metabolites in complex biological matrices.

Biomarker Discovery and Lipidomics

The analysis of fatty acid profiles is crucial in biomarker discovery for various diseases, including metabolic disorders, cardiovascular diseases, and cancer.[7][8] Fluorescent derivatization with reagents like this compound enables the sensitive quantification of these biomarkers in clinical samples such as plasma, serum, and tissues.[7][9]

The general workflow for such an analysis involves lipid extraction from the biological sample, derivatization of the fatty acids with the fluorescent tag, separation of the labeled fatty acids by HPLC, and their detection and quantification using a fluorescence detector.[8][10][11][12][13]

Conclusion

This compound is a valuable fluorescent building block with significant potential in various research and development areas. Its straightforward synthesis and reactivity with carboxylic acids make it a powerful tool for the sensitive analysis of fatty acids and other metabolites. While more detailed characterization of its photophysical properties is warranted, the principles and protocols outlined in this guide provide a solid foundation for its application in biomarker discovery, lipidomics, and other areas requiring the sensitive detection of carboxylic acid-containing molecules. The continued development and application of such fluorescent probes will undoubtedly contribute to advancements in our understanding of complex biological systems and the development of new diagnostic and therapeutic strategies.

References

- 1. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 6-Methoxy-2-naphthaldehyde | 3453-33-6 [chemicalbook.com]

- 3. EP0415524A1 - Process for the production of 2-halomethyl-6-methoxy naphthalene - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. aocs.org [aocs.org]

- 6. 4-Bromomethyl-7-methoxycoumarin as a new fluorescence label for fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. An HPLC-CAD/fluorescence lipidomics platform using fluorescent fatty acids as metabolic tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive and Reproducible Untargeted Lipidomic Workflow Using LC-QTOF Validated for Human Plasma Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipidomics Workflow for Analyzing Lipid Profiles Using Multiple Reaction Monitoring (MRM) in Liver Homogenate of Mice with Non-alcoholic Steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Fluorescent Labeling of Peptides with 2-(Bromomethyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the fluorescent labeling of peptides containing cysteine residues with 2-(Bromomethyl)-6-methoxynaphthalene. This labeling reagent provides a stable and fluorescent tag, enabling researchers to study peptide localization, protein-peptide interactions, and enzyme kinetics. The naphthalene moiety offers favorable photophysical properties for fluorescence-based assays.

This compound reacts specifically with the thiol group of cysteine residues via a nucleophilic substitution reaction, forming a stable thioether bond. This site-specific labeling allows for the precise introduction of a fluorescent probe into a peptide sequence.

Quantitative Data Summary

The following table summarizes the key quantitative data for peptides labeled with this compound. Please note that the exact photophysical properties may vary slightly depending on the peptide sequence and the local microenvironment of the fluorophore.

| Parameter | Value | Reference/Notes |

| Excitation Wavelength (λex) | ~330 nm | Estimated based on the spectroscopic properties of similar naphthalene derivatives.[1] |

| Emission Wavelength (λem) | ~450 nm | Estimated based on the spectroscopic properties of similar naphthalene derivatives. The emission is expected to be in the blue region of the spectrum. |

| Molar Extinction Coefficient (ε) | ~5,000 M⁻¹cm⁻¹ at 330 nm | Typical value for naphthalene derivatives. |

| Fluorescence Quantum Yield (Φ) | 0.1 - 0.3 | Naphthalene derivatives can have moderate to high quantum yields.[2][3] The exact value is solvent and environment dependent. |

| Reaction Specificity | Thiol group of Cysteine | The bromomethyl group is a potent electrophile that readily reacts with the nucleophilic thiol group.[4][5][6][7][8] |

| Bond Type | Thioether | A stable covalent bond is formed between the fluorophore and the peptide.[4] |

Experimental Protocols

Materials and Reagents

-

Cysteine-containing peptide

-

This compound

-

Dimethylformamide (DMF), anhydrous

-

Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Reverse-phase HPLC system

-

Mass spectrometer

-

Fluorometer

Protocol for Fluorescent Labeling of a Cysteine-Containing Peptide

This protocol describes the labeling of a peptide with a single cysteine residue.

a. Peptide Preparation:

-

Synthesize the desired peptide containing a cysteine residue using standard solid-phase peptide synthesis (SPPS) protocols.

-

Cleave the peptide from the resin and deprotect the side chains using a standard cleavage cocktail (e.g., 95% TFA, 2.5% triisopropylsilane, 2.5% water).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge to pellet the peptide, and wash the pellet with cold ether.

-

Lyophilize the crude peptide to obtain a dry powder.

-

Confirm the identity and purity of the crude peptide by mass spectrometry and analytical HPLC.

b. Labeling Reaction:

-

Dissolve the lyophilized cysteine-containing peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.

-

Add 2-3 equivalents of DIPEA to the peptide solution to deprotonate the thiol group of the cysteine residue, making it more nucleophilic.

-

In a separate vial, dissolve 1.5 equivalents of this compound in a minimal amount of anhydrous DMF.

-

Add the solution of this compound to the peptide solution dropwise while stirring.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or overnight for optimal yield. Protect the reaction mixture from light.

c. Monitoring the Reaction:

-

Monitor the progress of the reaction by analytical HPLC-MS.

-

Take a small aliquot of the reaction mixture, dilute it with the HPLC mobile phase, and inject it into the HPLC system.

-

The labeled peptide will have a longer retention time than the unlabeled peptide due to the increased hydrophobicity of the naphthalene group.

-

Confirm the formation of the desired product by observing the correct mass in the mass spectrum.

d. Purification of the Labeled Peptide:

-

Once the reaction is complete (as determined by HPLC-MS), quench the reaction by adding a few drops of water.

-

Acidify the reaction mixture with a small amount of TFA (to a final concentration of ~0.1%).

-

Purify the labeled peptide by preparative reverse-phase HPLC using a suitable gradient of water/acetonitrile containing 0.1% TFA.[9][10][11][12]

-

Collect the fractions containing the desired product, as identified by their retention time and mass.

-

Lyophilize the purified fractions to obtain the final fluorescently labeled peptide as a dry powder.

e. Characterization:

-

Confirm the purity of the final product by analytical HPLC.

-

Verify the identity of the labeled peptide by mass spectrometry.

-

Determine the concentration of the labeled peptide by UV-Vis spectroscopy using the molar extinction coefficient of the naphthalene fluorophore.

-

Characterize the photophysical properties of the labeled peptide by measuring its excitation and emission spectra using a fluorometer.

Diagrams

Experimental Workflow

Caption: Workflow for fluorescent labeling of peptides.

Labeling Reaction Pathway

Caption: Reaction of cysteine with this compound.

Application Notes

Fluorescently labeled peptides are versatile tools in various research and drug development applications.[13]

Receptor Binding Assays

Fluorescently labeled peptides can be used to study the binding affinity of a peptide ligand to its receptor.[14][15][16][17]

-

Principle: The binding of the fluorescent peptide to its receptor can be monitored by changes in fluorescence properties, such as fluorescence polarization (FP) or fluorescence resonance energy transfer (FRET). In FP, the binding of the small fluorescent peptide to a larger receptor molecule results in a slower tumbling rate and an increase in the polarization of the emitted light.

-

Application: This assay can be used to screen for novel drug candidates that compete with the natural ligand for binding to the receptor. A decrease in fluorescence polarization would indicate displacement of the labeled peptide by a competing unlabeled ligand.

Enzyme Kinetics and Inhibitor Screening

Peptides labeled with this compound can serve as substrates for proteases and other enzymes.[18][19][20][21][22]

-

Principle: If the peptide sequence contains a cleavage site for a specific protease, the cleavage of the peptide can lead to a change in the fluorescence signal. This can be due to a change in the local environment of the fluorophore or by designing a FRET-based substrate where the fluorophore is quenched by a quencher moiety on the same peptide. Cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Application: This allows for the continuous monitoring of enzyme activity and the determination of kinetic parameters such as Km and kcat. It also provides a high-throughput method for screening enzyme inhibitors.

Cellular Imaging and Localization Studies

The fluorescent tag allows for the visualization of the peptide's localization and trafficking within living cells using fluorescence microscopy.

-

Principle: The fluorescently labeled peptide can be introduced into cells, and its distribution in different cellular compartments can be observed over time.

-

Application: This is particularly useful for studying the mechanism of action of cell-penetrating peptides or for tracking the internalization and fate of peptide-based drugs.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Labeling Efficiency | Incomplete deprotonation of the thiol group. | Ensure the use of anhydrous DMF and sufficient equivalents of base (DIPEA). |

| Degradation of the labeling reagent. | Use fresh this compound and protect it from light and moisture. | |

| Peptide aggregation. | Perform the reaction at a lower peptide concentration. | |

| Multiple Peaks in HPLC | Incomplete reaction or side reactions. | Optimize reaction time and stoichiometry. Ensure the peptide is pure before labeling. |

| Oxidation of the cysteine residue. | Handle the peptide under an inert atmosphere (e.g., argon or nitrogen) if it is prone to oxidation. | |

| Poor Recovery After HPLC | Adsorption of the labeled peptide to the column. | Use a different HPLC column or modify the mobile phase composition. |

| Precipitation of the peptide. | Ensure the peptide is fully dissolved before injection and adjust the mobile phase to improve solubility. |

Conclusion

The fluorescent labeling of peptides with this compound provides a robust and reliable method for introducing a fluorescent probe for a wide range of biological applications. The detailed protocols and application notes provided herein should serve as a valuable resource for researchers in academia and industry. Careful optimization of the labeling and purification steps is crucial for obtaining high-quality fluorescently labeled peptides for downstream assays.

References

- 1. Spectrum [2-Naphthol] | AAT Bioquest [aatbio.com]

- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. perlan.com.pl [perlan.com.pl]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. lubio.ch [lubio.ch]

- 14. researchgate.net [researchgate.net]

- 15. Fluorescently Labeled Peptide Binding Assays - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 16. Fluorescence-Based Binding Assay for Screening Ligands of Angiotensin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Radioligands vs. Fluorescent Ligands: Binding Assays - Celtarys [celtarys.com]

- 18. Rapid Determination of Enzyme Kinetics from Fluorescence: Overcoming the Inner Filter Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 21. jascoinc.com [jascoinc.com]

- 22. pnas.org [pnas.org]

Application Notes and Protocols: Covalent Labeling of Cysteine Residues in Proteins using 2-(Bromomethyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteine is a unique amino acid with a reactive thiol group, making it a common target for selective modification in proteins. Covalent labeling of cysteine residues is a powerful technique for a variety of applications, including protein structure and function studies, protein-protein interaction analysis, and the development of antibody-drug conjugates (ADCs). 2-(Bromomethyl)-6-methoxynaphthalene is a naphthalene-based reagent that can serve as a covalent modifier for cysteine residues. The bromomethyl group is reactive towards the nucleophilic thiol side chain of cysteine, forming a stable thioether bond. The methoxynaphthalene moiety provides a fluorescent reporter group that can be used for detection and quantification. These application notes provide a detailed protocol for the covalent labeling of cysteine residues in proteins using this compound and subsequent analysis.

Reaction Mechanism

The covalent labeling of a cysteine residue with this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of the cysteine thiol group acts as a nucleophile, attacking the electrophilic carbon of the bromomethyl group. This results in the formation of a stable thioether linkage and the displacement of the bromide ion.

Application Notes and Protocols: 2-(Bromomethyl)-6-methoxynaphthalene as a Protecting Group for Alcohols and Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-(Bromomethyl)-6-methoxynaphthalene, often referred to in its protected form as the 2-naphthylmethyl (Nap or NAP) group, is a versatile protecting group for alcohols and amines in organic synthesis. Its stability under a range of conditions and its selective removal make it a valuable tool in the synthesis of complex molecules. The Nap group is a benzyl-type protecting group and can be cleaved under oxidative conditions, offering orthogonality with other protecting groups like benzyl ethers, which are typically removed by hydrogenolysis.

Protection of Alcohols

The hydroxyl group of an alcohol can be protected as a 2-naphthylmethyl (Nap) ether. This protection is robust and withstands various reaction conditions.

General Reaction Scheme:

Caption: Protection of an alcohol with this compound.

Experimental Protocol: Protection of a Primary Alcohol

This protocol is based on the Williamson ether synthesis.

Materials:

-

Alcohol (1.0 eq)

-

Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

-

This compound (1.1 eq)

-

Tetrabutylammonium iodide (n-Bu₄N⁺I⁻, 0.1 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Diethyl ether or Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the alcohol in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Add n-Bu₄N⁺I⁻ followed by a solution of this compound in anhydrous DMF.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute the mixture with water and extract with diethyl ether or another suitable organic solvent (3 x).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Protection of Alcohols

| Substrate | Base | Solvent | Temperature | Time | Yield (%) | Reference |

| Primary Alcohol | NaH | DMF | 0 °C to RT | 36 h | 96% | [1] |

Protection of Amines

The amino group can be protected by N-alkylation with this compound to form N-Nap protected amines. This is particularly useful for secondary and tertiary amine synthesis.

General Reaction Scheme:

Caption: Protection of a secondary amine with this compound.

Experimental Protocol: Protection of a Secondary Amine

Materials:

-

Secondary Amine (1.0 eq)

-

This compound (1.1 eq)

-

Potassium carbonate (K₂CO₃, 2.0 eq) or another suitable non-nucleophilic base

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the secondary amine in acetonitrile, add potassium carbonate and this compound.

-

Stir the mixture at room temperature or heat to reflux until the reaction is complete as monitored by TLC (typically 6-24 hours).

-

Cool the reaction mixture to room temperature and filter off the base.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

-

Separate the organic layer and wash it with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Protection of Amines

Yields for the N-protection with this compound are generally high, often exceeding 85%, though specific examples with this reagent are less commonly tabulated than for alcohols. The reaction conditions are analogous to N-benzylation.[2]

Deprotection of 2-Naphthylmethyl (Nap) Ethers

The Nap group can be cleaved under various conditions, offering flexibility in synthetic design. Oxidative cleavage with DDQ is a common and efficient method.

General Reaction Scheme:

Caption: Deprotection of a 2-naphthylmethyl ether to the corresponding alcohol.

Experimental Protocol: Deprotection using DDQ

This method is effective for the cleavage of Nap ethers.[3]

Materials:

-

Nap-protected alcohol (1.0 eq)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.5-3.0 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water or Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the Nap-protected alcohol in a mixture of CH₂Cl₂ and water (e.g., 18:1 v/v).

-

Add DDQ in one portion at room temperature.

-

Stir the reaction mixture vigorously. The reaction progress can be monitored by TLC. The reaction is often complete within 1-4 hours.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution until the aqueous layer is colorless.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol: Deprotection using DDQ and β-Pinene for Sensitive Substrates

This modified procedure is beneficial for substrates sensitive to acid or base.[3]

Materials:

-

Nap-protected alcohol (1.0 eq)

-

β-Pinene (3.4 eq)

-

DDQ (1.8 eq)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

2 M aqueous sodium hydroxide (NaOH) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the Nap-protected alcohol and β-pinene in a mixture of CH₂Cl₂ and water (e.g., 20:1 v/v), add DDQ.

-

Stir the reaction at room temperature under an inert atmosphere for 4 hours, monitoring by TLC.

-

Dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer with 2 M NaOH solution (3 x).

-

Wash the pooled organic layers with saturated NaHCO₃ solution.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography.

Quantitative Data: Deprotection of Nap Ethers

| Deprotection Reagent(s) | Solvent System | Temperature | Time | Yield (%) | Reference |

| DDQ | CH₂Cl₂/MeOH | RT | 60 min | 84% | [1] |

| DDQ, β-pinene | CH₂Cl₂/H₂O | RT | 4 h | 68-96% | [3] |

| HCl (cat.), HFIP | CH₂Cl₂/HFIP | RT | Varies | High | [4] |

| HF/Pyridine | Toluene | RT | Varies | - | [5] |

Deprotection of N-Nap Protected Amines

Similar to Nap ethers, N-Nap groups can be efficiently removed by oxidative cleavage with DDQ. This method is noted for its chemoselectivity.[6][7]

General Reaction Scheme:

References

- 1. synarchive.com [synarchive.com]

- 2. Amine Protection / Deprotection [fishersci.co.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. New insight on 2-naphthylmethyl (NAP) ether as a protecting group in carbohydrate synthesis: a divergent approach towards a high-mannose type oligosaccharide library - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Derivatizing Amino Acids with 2-(Bromomethyl)-6-methoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The derivatization of amino acids is a critical step in their analysis, particularly for chromatographic methods like High-Performance Liquid Chromatography (HPLC). This process involves chemically modifying the amino acid to enhance its detectability and improve its chromatographic behavior. 2-(Bromomethyl)-6-methoxynaphthalene is a fluorescent labeling reagent that reacts with the amino group of amino acids. The resulting derivative possesses the highly fluorescent naphthalene moiety, allowing for sensitive detection using a fluorescence detector. This application note provides a detailed protocol for the derivatization of amino acids using this compound, intended for researchers in various fields including biochemistry, pharmaceutical analysis, and clinical diagnostics.

The derivatization reaction proceeds via a nucleophilic substitution, where the amino group of the amino acid attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion. To ensure the specificity of the reaction and to prevent unwanted side reactions, the carboxylic acid functionality of the amino acid is typically protected, often by esterification, prior to the derivatization of the amino group.

Experimental Protocols

Materials and Reagents

-

Amino acid standards or sample hydrolysate

-

This compound

-

Methanol (Anhydrous, HPLC grade)

-

Thionyl chloride or Trimethylchlorosilane (TMSCl)

-

Acetonitrile (HPLC grade)

-

Triethylamine (TEA) or other suitable organic base

-

Sodium bicarbonate solution (5% w/v)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Equipment

-

HPLC system equipped with a fluorescence detector

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Heating block or water bath

-

pH meter

-

Rotary evaporator (optional)

-

Standard laboratory glassware

Protocol 1: Esterification of Amino Acids (Methyl Ester Synthesis)

This preliminary step is crucial to protect the carboxylic acid group and prevent it from interfering with the subsequent derivatization of the amino group.

-

Preparation of Methanolic HCl: In a fume hood, slowly add 1.25 mL of acetyl chloride to 10 mL of ice-cold anhydrous methanol. This generates a solution of approximately 2 M HCl in methanol. Alternatively, bubble dry HCl gas through anhydrous methanol.

-

Esterification Reaction:

-

Accurately weigh 1-5 mg of the amino acid standard or dried sample hydrolysate into a clean, dry reaction vial.

-

Add 1 mL of the freshly prepared methanolic HCl.

-

Cap the vial tightly and heat at 65°C for 1-2 hours in a heating block or water bath.

-

After the reaction is complete, cool the vial to room temperature.

-

Remove the solvent under a gentle stream of nitrogen or using a rotary evaporator. The resulting product is the amino acid methyl ester hydrochloride.

-

Protocol 2: Derivatization with this compound

-

Reaction Setup:

-

To the dried amino acid methyl ester hydrochloride from Protocol 1, add 500 µL of acetonitrile.

-

Add 1.5 equivalents of this compound dissolved in a minimal amount of acetonitrile.

-

Add 2.5 equivalents of triethylamine (TEA) to neutralize the hydrochloride and catalyze the reaction.

-

-

Derivatization Reaction:

-

Vortex the mixture thoroughly to ensure complete dissolution and mixing of the reactants.

-

Incubate the reaction mixture at 60°C for 30-60 minutes. The optimal time may need to be determined empirically for different amino acids.

-

-

Sample Work-up:

-

After incubation, cool the reaction mixture to room temperature.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.

-

Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

-

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the HPLC analysis of amino acids derivatized with this compound. Researchers can populate this table with their experimental results for easy comparison and analysis.

| Amino Acid | Retention Time (min) | Excitation Wavelength (nm) | Emission Wavelength (nm) | Limit of Detection (LOD) (pmol) | Limit of Quantification (LOQ) (pmol) | Linearity (R²) |

| Alanine | ||||||

| Glycine | ||||||

| Valine | ||||||

| Leucine | ||||||

| Isoleucine | ||||||

| Proline | ||||||

| Phenylalanine | ||||||

| Tyrosine | ||||||

| Tryptophan | ||||||

| Serine | ||||||

| Threonine | ||||||

| Cysteine | ||||||

| Methionine | ||||||

| Asparagine | ||||||

| Glutamine | ||||||

| Aspartic Acid | ||||||

| Glutamic Acid | ||||||

| Lysine | ||||||

| Arginine | ||||||

| Histidine |

Note: The excitation and emission wavelengths for the naphthalene moiety are typically in the range of 270-290 nm for excitation and 330-350 nm for emission. These values should be optimized using a fluorescence spectrophotometer for the specific derivative.

Mandatory Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the derivatization of amino acids with this compound.

Caption: Chemical derivatization pathway of an amino acid.

Caption: Experimental workflow for amino acid derivatization.

Application Notes and Protocols: 2-(Bromomethyl)-6-methoxynaphthalene as a Fluorescent Probe for Cellular Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-6-methoxynaphthalene is a fluorescent probe that can be utilized for covalent labeling of intracellular components, enabling visualization through fluorescence microscopy. The methoxynaphthalene core is a well-established fluorophore with a good quantum yield and photostability. The key to this probe's utility in cellular imaging lies in the reactive bromomethyl group. This group acts as an electrophile, readily reacting with nucleophilic residues within the cell, such as the thiol groups of cysteine residues in proteins. This results in the covalent attachment of the fluorescent methoxynaphthalene moiety to these biomolecules, allowing for the imaging of cellular structures and protein localization.

This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe for cellular imaging.

Quantitative Data

The photophysical properties of this compound are influenced by its local environment. The following table summarizes the expected quantitative data for the methoxynaphthalene fluorophore, based on values reported for similar naphthalene derivatives.

| Property | Value | Notes |

| Molecular Weight | 251.12 g/mol | [1] |

| Excitation Wavelength (λex) | ~330 - 350 nm | Estimated based on naphthalene derivatives. |

| Emission Wavelength (λem) | ~420 - 450 nm | Estimated based on naphthalene derivatives. |

| Stokes Shift | ~90 - 100 nm | Calculated from estimated excitation and emission maxima. |

| Fluorescence Quantum Yield (ΦF) | 0.3 - 0.5 | Dependent on the local environment and conjugation to biomolecules. Naphthalene derivatives are known to have high quantum yields.[2] |

| Molar Extinction Coefficient (ε) | 5,000 - 15,000 M⁻¹cm⁻¹ | Typical range for naphthalene derivatives. |

Mechanism of Action

The primary mechanism of action for this compound as a cellular imaging agent is covalent labeling. The electrophilic bromomethyl group reacts with cellular nucleophiles, primarily the sulfhydryl groups of cysteine residues in proteins, through a nucleophilic substitution reaction. This forms a stable thioether bond, covalently attaching the methoxynaphthalene fluorophore to the protein.

Caption: Covalent labeling of a cellular protein with this compound.

Experimental Protocols

1. Preparation of Stock Solution

-

Prepare a 10 mM stock solution of this compound in anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light.

2. Cell Culture and Staining

-

Seed cells on a suitable imaging dish or slide and culture under standard conditions until they reach the desired confluency.

-

Wash the cells twice with warm phosphate-buffered saline (PBS).

-

Prepare a working solution of this compound by diluting the 10 mM stock solution in serum-free cell culture medium to a final concentration of 10-50 µM. The optimal concentration should be determined empirically for each cell type and experimental condition.

-

Incubate the cells with the working solution for 15-30 minutes at 37°C in a CO₂ incubator.

-

Wash the cells three times with warm PBS to remove any unbound probe.

-

Add fresh, pre-warmed cell culture medium to the cells.

3. Fluorescence Microscopy

-

Image the stained cells using a fluorescence microscope equipped with a DAPI filter set or a filter set appropriate for the excitation and emission wavelengths of the methoxynaphthalene fluorophore (e.g., excitation ~340 nm, emission ~430 nm).

-

Acquire images using appropriate exposure times and camera settings to minimize phototoxicity and photobleaching.

Caption: Experimental workflow for cellular imaging with this compound.

Applications

-

General Cellular Staining: Due to its reactivity with abundant cellular nucleophiles, this probe can be used for general staining of cellular structures, providing an overview of cell morphology.

-

Protein Localization Studies: By labeling the cellular proteome, this probe can be used to study the general distribution of proteins within the cell.

-

Drug Development: The covalent labeling approach can be adapted to study the interaction of drugs with cellular components.

Important Considerations

-

Toxicity: The bromomethyl group is a reactive electrophile and may exhibit cytotoxicity at higher concentrations or with prolonged incubation times. It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line.

-

Specificity: As a reactive labeling agent, this compound is not expected to be specific for a single protein or cellular target. The staining pattern will reflect the distribution of accessible nucleophilic residues.

-

Controls: Appropriate controls are essential for interpreting the results. These should include unstained cells to assess autofluorescence and cells treated with the vehicle (DMSO) alone.

Troubleshooting

| Issue | Possible Cause | Solution |

| No or Weak Fluorescence | - Probe concentration is too low.- Incubation time is too short.- Inefficient labeling. | - Increase the probe concentration.- Increase the incubation time.- Ensure the stock solution is properly prepared and stored. |

| High Background Fluorescence | - Incomplete removal of unbound probe.- Probe concentration is too high. | - Increase the number and duration of washing steps.- Decrease the probe concentration. |

| Cell Death or Morphological Changes | - Probe-induced cytotoxicity. | - Decrease the probe concentration and/or incubation time.- Perform a viability assay (e.g., Trypan Blue exclusion) to assess toxicity. |

Conclusion

This compound serves as a valuable tool for fluorescently labeling cellular components through covalent modification. Its utility lies in its straightforward application for general cellular staining and for studying the overall distribution of proteins. By following the detailed protocols and considering the key aspects of its reactivity and potential toxicity, researchers can effectively employ this probe in their cellular imaging experiments.

References

Synthesis and Applications of Functionalized Materials Using 2-(Bromomethyl)-6-methoxynaphthalene: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Bromomethyl)-6-methoxynaphthalene is a versatile bifunctional molecule that serves as a key building block in the synthesis of a wide array of functionalized materials. Its naphthalene core provides intrinsic fluorescence and rigidity, making it an attractive scaffold for the development of fluorescent probes and biologically active compounds. The bromomethyl group offers a reactive site for nucleophilic substitution, allowing for the covalent attachment of various functional moieties. This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the preparation of functionalized materials relevant to drug discovery and materials science.

I. Synthesis of this compound

The primary route to this compound involves the free-radical bromination of 2-methyl-6-methoxynaphthalene. This method provides a direct and efficient pathway to the desired product.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 2-methyl-6-methoxynaphthalene using N-bromosuccinimide (NBS) as the brominating agent and azoisobutyronitrile (AIBN) as the radical initiator.[1]

Materials:

-

2-Methyl-6-methoxynaphthalene

-

N-Bromosuccinimide (NBS)

-

Azoisobutyronitrile (AIBN)

-

Dry Carbon Tetrachloride (CCl₄)

-

Toluene

-

Saturated Sodium Bicarbonate Solution

-

Water

-

Magnesium Sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a dry three-necked flask equipped with a reflux condenser and stirrer, dissolve 2-methyl-6-methoxynaphthalene (4.1 g, 23.8 mmol) and AIBN (80 mg) in dry carbon tetrachloride (30 ml).

-

Heat the solution to reflux with stirring.

-

Prepare a slurry of NBS (8.65 g, 48.6 mmol) and AIBN (40 mg) in dry carbon tetrachloride (15 ml).

-

Gradually add the NBS slurry to the refluxing solution over 2.5 hours.

-

Continue heating under reflux for an additional 30 minutes after the addition is complete.

-

Cool the reaction mixture to 35°C.

-

Filter off the succinimide byproduct and wash it with carbon tetrachloride (35 ml).

-

Combine the filtrate and washings and remove the solvent under vacuum using a rotary evaporator.

-

Dissolve the residue in toluene (30 ml).

-

Wash the toluene solution with saturated sodium bicarbonate solution (2 x 10 ml) and then with water (10 ml).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the crude product.

-

The crude this compound can be further purified by recrystallization.

Quantitative Data:

| Starting Material | Reagents | Solvent | Reaction Time | Product | Yield | Reference |

| 2-Methyl-6-methoxynaphthalene | N-Bromosuccinimide, AIBN | Carbon Tetrachloride | 3 hours | This compound | 69.5% | [1] |

II. Applications in Drug Development: Synthesis of Nabumetone

A significant application of the naphthalene scaffold is in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The precursor, 2-bromo-6-methoxynaphthalene, is a key intermediate in the synthesis of Nabumetone.

Protocol 2: Synthesis of 2-Bromo-6-methoxynaphthalene

This protocol describes a common method for synthesizing the precursor 2-bromo-6-methoxynaphthalene, which can then be used to produce Nabumetone. The synthesis involves the bromination of 2-naphthol, followed by methylation.[2][3][4]

Materials:

-

β-Naphthol

-

Bromine

-

Hydrogen Peroxide (52% solution)

-

Butanol

-

Sodium Hydroxide (NaOH) solution (40%)

-

Methyl Bromide

Equipment:

-

Reaction vessel with stirring

-

Heating and cooling capabilities

-

Separatory funnel

-

Filtration apparatus

Procedure:

-

Bromination: Dissolve β-naphthol (144 g, 1 mole) in butanol (400 ml) and stir at 35°C. Gradually add bromine (218 g, 1.36 mole). After approximately 40% of the bromine has been added, simultaneously add a 52% hydrogen peroxide solution (51.0 g, 0.75 mole) along with the remaining bromine over 2.5 hours. Stir for an additional 30 minutes.

-

Reduction (if necessary to remove dibromo species) and Work-up: The reaction mixture containing 1,6-dibromo-β-naphthol can be carried forward. Neutralize any residual acid.

-

Methylation: To the organic phase containing 6-bromo-β-naphthol, add a 40% NaOH solution (110 g, 1.1 mole) and n-butanol (330 ml). Maintain the temperature at 50°C and introduce methyl bromide (119 g, 1.25 moles) over 4 hours.

-

Isolation: The product, 2-bromo-6-methoxynaphthalene, will precipitate. Heat the mixture to 80-90°C to dissolve the solid, then separate the aqueous phase. Cool the organic phase to induce crystallization, filter, wash with cold butanol and water, and dry under reduced pressure.

Quantitative Data:

| Step | Starting Material | Key Reagents | Product | Purity (GC) | Reference |

| Bromination | β-Naphthol | Bromine, H₂O₂ | 1,6-dibromo-β-naphthol | 90.5% | [2] |

| Methylation | 6-bromo-β-naphthol | Methyl Bromide, NaOH | 2-bromo-6-methoxynaphthalene | ~90-92% | [2][4] |

Application Note: Synthesis of Nabumetone

Nabumetone, 4-(6-methoxy-2-naphthalenyl)-2-butanone, is synthesized from 2-bromo-6-methoxynaphthalene via a Heck reaction.[5][6] This reaction couples the naphthalene moiety with a butenone derivative, which is subsequently reduced to the final product.

Logical Workflow for Nabumetone Synthesis:

Caption: General workflow for the synthesis of Nabumetone.

III. Application as a Fluorescent Labeling Agent

The inherent fluorescence of the naphthalene core makes this compound an excellent candidate for developing fluorescent probes.[7][8] The bromomethyl group can react with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine, to form a stable covalent bond.

Protocol 3: General Procedure for Thiol-Reactive Fluorescent Labeling

This protocol provides a general method for labeling thiol-containing biomolecules (e.g., peptides, proteins) with this compound.

Materials:

-

Thiol-containing biomolecule (e.g., cysteine-containing peptide)

-

This compound

-

Dimethylformamide (DMF) or other suitable organic solvent

-

Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Equipment:

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of the thiol-containing biomolecule in PBS.

-

Prepare a stock solution of this compound in DMF.

-

In a microcentrifuge tube, mix the biomolecule solution with a 5-10 fold molar excess of the this compound solution. The final concentration of DMF should be kept below 10% to avoid denaturation of the biomolecule.

-

Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight, protected from light.

-

Quench the reaction by adding a small amount of a thiol-containing compound like dithiothreitol (DTT) or β-mercaptoethanol.

-

Separate the labeled biomolecule from the unreacted probe and byproducts using a size-exclusion chromatography column equilibrated with PBS.

-

Collect the fractions containing the labeled biomolecule and confirm labeling by measuring its fluorescence spectrum. Naphthalene derivatives typically exhibit excitation maxima in the UV range and emission in the blue region of the spectrum.

Experimental Workflow for Fluorescent Labeling:

Caption: Workflow for labeling biomolecules with the fluorescent probe.

Application Note: Bioimaging with Naphthalene-Based Probes

Naphthalene-based fluorescent probes are valuable tools for cellular imaging due to their photostability and sensitivity to the local environment.[2][9][10] Once a biomolecule of interest is labeled, it can be introduced into living cells to visualize its localization and dynamics. For example, a probe targeting a specific enzyme could be used to monitor its activity within different cellular compartments.

Signaling Pathway Visualization: